molecular formula C22H24N2O4S B6160368 N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1391584-88-5

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide

Katalognummer: B6160368
CAS-Nummer: 1391584-88-5
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: DJVGCYOUWVNJIL-VXKWHMMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a chemical compound usually includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other identifiers like CAS number .


Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Wirkmechanismus

This is typically used for drugs and bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with (1S,2S)-2-amino-1,2-diphenylethanol in the presence of a base to form the corresponding sulfonamide.", "Starting Materials": [ "2,4-dimethoxybenzenesulfonyl chloride", "(1S,2S)-2-amino-1,2-diphenylethanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of (1S,2S)-2-amino-1,2-diphenylethanol to the reaction mixture.", "Step 3: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS-Nummer

1391584-88-5

Molekularformel

C22H24N2O4S

Molekulargewicht

412.5 g/mol

IUPAC-Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H24N2O4S/c1-27-18-13-14-20(19(15-18)28-2)29(25,26)24-22(17-11-7-4-8-12-17)21(23)16-9-5-3-6-10-16/h3-15,21-22,24H,23H2,1-2H3/t21-,22-/m0/s1

InChI-Schlüssel

DJVGCYOUWVNJIL-VXKWHMMOSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)OC

Kanonische SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.